3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine

Catalog No.
S997177
CAS No.
1228666-14-5
M.F
C21H27NO2Si
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-...

CAS Number

1228666-14-5

Product Name

3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine

IUPAC Name

tert-butyl-dimethyl-[3-(3-phenylmethoxypyridin-2-yl)prop-2-ynoxy]silane

Molecular Formula

C21H27NO2Si

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H27NO2Si/c1-21(2,3)25(4,5)24-16-10-13-19-20(14-9-15-22-19)23-17-18-11-7-6-8-12-18/h6-9,11-12,14-15H,16-17H2,1-5H3

InChI Key

XVXJKJUCWBOPNL-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC#CC1=C(C=CC=N1)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC1=C(C=CC=N1)OCC2=CC=CC=C2

3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a benzyloxy group and a tert-butyldimethylsilyl ether. Its empirical formula is C21H27NO2SiC_{21}H_{27}NO_{2}Si and it has a molecular weight of 353.53 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.

As this compound is likely a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.

  • Alkynes can be slightly reactive and should be handled with care.
  • Organic compounds, in general, should be handled with appropriate personal protective equipment (PPE) like gloves and goggles in a well-ventilated area.
Typical of pyridine derivatives and alkynes. For instance, it can undergo nucleophilic substitution reactions at the pyridine nitrogen or the benzyloxy group. The presence of the tert-butyldimethylsilyl moiety makes it susceptible to deprotection reactions, allowing for further functionalization. Additionally, the alkyne group can engage in cycloaddition reactions, such as those involving azides or other electrophiles .

The synthesis of 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine core can be synthesized through cyclization reactions.
  • Introduction of the Benzyloxy Group: This can be achieved via nucleophilic substitution on a suitable halide or through coupling reactions.
  • Alkyne Functionalization: The tert-butyldimethylsilyl ether can be introduced using silylation techniques, often employing reagents like tert-butyldimethylsilyl chloride.
  • Final Assembly: The alkyne moiety is then integrated into the structure through coupling reactions or other suitable methods .

Due to its unique structure, 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine holds promise in various applications:

  • Pharmaceutical Development: Its potential as a drug candidate targeting specific biological pathways.
  • Chemical Research: As a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Possible applications in developing new materials with tailored properties due to its unique functional groups .

Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for understanding how structural modifications influence biological activity and could guide further optimization of the compound for therapeutic purposes. Investigating its interactions with biomolecules may reveal insights into its mechanism of action and potential side effects .

Several compounds share structural similarities with 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine, including:

Compound NameStructure FeaturesUnique Aspects
3-Benzyloxy-pyridineContains a benzyloxy groupLacks alkyne functionality
4-Tert-butyldimethylsilyl-pyridineTert-butyldimethylsilyl group attached to pyridineDoes not have a benzyloxy substituent
2-(Propynyl)pyridineFeatures an alkyne but no silyl or benzyloxy groupsSimpler structure lacking additional functional groups

These comparisons highlight how the presence of both the benzyloxy and tert-butyldimethylsilyl groups in 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine distinguishes it from other compounds, potentially enhancing its reactivity and biological profile .

Wikipedia

3-(Benzyloxy)-2-(3-{[tert-butyl(dimethyl)silyl]oxy}prop-1-yn-1-yl)pyridine

Dates

Modify: 2023-08-16

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